3-Amino-2,4-dichloropyridine
Overview
Description
3-Amino-2,4-dichloropyridine is an organic compound with the molecular formula C5H4Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and an amino group attached to the pyridine ring
Biochemical Analysis
Biochemical Properties
It is known that pyridines, the parent compound of 3-Amino-2,4-dichloropyridine, can be elaborated into substituted and functionalized structures based on organometallic chemistry
Molecular Mechanism
It is known that pyridines undergo dehydrogenative dimerization when treated with certain reagents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,4-dichloropyridine typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 2,4-dichloropyridine with ammonia under controlled conditions to introduce the amino group at the 3-position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,4-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation and reduction reactions produce different amino and nitro derivatives .
Scientific Research Applications
3-Amino-2,4-dichloropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2,4-dichloropyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Amino-3,5-dichloropyridine: Similar in structure but with different substitution patterns, leading to distinct chemical properties.
4-Amino-2,6-dichloropyridine: Another isomer with different reactivity and applications.
Properties
IUPAC Name |
2,4-dichloropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJYSZWQVCWDQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431811 | |
Record name | 3-Amino-2,4-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173772-63-9 | |
Record name | 3-Amino-2,4-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloropyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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